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molecular formula C5H6F3N3 B1319686 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 149978-43-8

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B1319686
M. Wt: 165.12 g/mol
InChI Key: OLHYDPWIFFDQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

Using the procedure described in Example 161A Step 3, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.34 g, 12.78 mmol) and methylhydrazine (0.645 g, 14 mmol) were reacted in EtOH (10 mL) at 95° C. for 8 hours, and purified by silica gel chromatography with 30-40% EtOAc/hexane as eluants to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as solid (1.733 g, 68.3%). MP: 100-101° C.; 1H NMR (300 MHz, CDCl3) δ 5.80 (s, 1H), 3.71 (s, 3H), 3.62 (br, 2H); LC-MS (ESI) m/z 166 (M+H)+.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.645 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/OCC)=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].[CH3:13][NH:14][NH2:15]>CCO>[CH3:13][N:14]1[C:2]([NH2:1])=[CH:3][C:4]([C:5]([F:8])([F:7])[F:6])=[N:15]1

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
N\C(=C/C(C(F)(F)F)=O)\OCC
Step Two
Name
methylhydrazine
Quantity
0.645 g
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography with 30-40% EtOAc/hexane as eluants

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.733 g
YIELD: PERCENTYIELD 68.3%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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